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molecular formula C12H17NO2 B8418632 4-(2-Tetrahydropyranyloxymethyl)aniline

4-(2-Tetrahydropyranyloxymethyl)aniline

Cat. No. B8418632
M. Wt: 207.27 g/mol
InChI Key: OTISWMNYRRKRKE-UHFFFAOYSA-N
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Patent
US06150373

Procedure details

A solution of 8.5 g (35.9 mmol) of 2-(4-nitrobenzyloxy)-tetrahydropyran in 150 ml of methanol was hydrogenated at room temperature and atmospheric pressure in the presence of 800 mg of 10% palladium on carbon for 8 hours. The catalyst was removed by filtration and the filtrate evaporated to give a dark yellow oil. Purification by flash column chromatography on silica gel using 1:2 ethyl acetate/hexane as eluent gave 4.8 g (65%) of 4-(tetrahydropyran-2-yloxymethyl)aniline as a pale yellow oil. [Mass spectrum (ESI) [MH+MeCN]+ =249].
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
800 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[CH:16][C:7]([CH2:8][O:9][CH:10]2[CH2:15][CH2:14][CH2:13][CH2:12][O:11]2)=[CH:6][CH:5]=1)([O-])=O>CO.[Pd]>[O:11]1[CH2:12][CH2:13][CH2:14][CH2:15][CH:10]1[O:9][CH2:8][C:7]1[CH:6]=[CH:5][C:4]([NH2:1])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(COC2OCCCC2)C=C1
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
800 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
to give a dark yellow oil
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel using 1:2 ethyl acetate/hexane as eluent

Outcomes

Product
Name
Type
product
Smiles
O1C(CCCC1)OCC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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